CaMKII-IN-1 vs. KN-93: Direct Head-to-Head Potency Comparison in an Identical Coupled Enzyme Assay
CaMKII-IN-1 (compound 8p) demonstrated 25-fold greater inhibitory potency than KN-93 when evaluated in the same coupled-enzyme assay measuring ADP release following ATP hydrolysis [1]. The IC₅₀ of CaMKII-IN-1 was determined as 63 nM, while KN-93 required approximately 1.6 µM to achieve equivalent inhibition under identical assay conditions [1]. This magnitude of potency differential is meaningful for experimental design: at a given concentration, CaMKII-IN-1 achieves near-complete target engagement while KN-93 yields only partial inhibition, directly impacting the interpretability of CaMKII-dependent phenotypes.
| Evidence Dimension | CaMKII inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 63 nM (0.063 µM) |
| Comparator Or Baseline | KN-93: IC₅₀ ≈ 1.6 µM (estimated from 25-fold difference in identical assay) |
| Quantified Difference | 25-fold greater potency for CaMKII-IN-1 |
| Conditions | Coupled enzyme assay measuring ADP released following ATP hydrolysis and phosphor-transfer; CaMKII assay system as described in Asano et al., 2010 |
Why This Matters
A 25-fold potency difference allows CaMKII-IN-1 to be used at substantially lower concentrations, reducing the likelihood of solvent toxicity and off-target effects when benchmarking CaMKII-dependent biology against KN-93-based literature.
- [1] Asano S, Komiya M, Koike N, Koga E, Nakatani S, Isobe Y. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors. Bioorg Med Chem Lett. 2010 Nov 15;20(22):6696-8. doi:10.1016/j.bmcl.2010.09.005. PMID: 20875738. View Source
